molecular formula C9H22N2 B1275678 (7-Aminoheptyl)dimethylamine CAS No. 22078-09-7

(7-Aminoheptyl)dimethylamine

Cat. No.: B1275678
CAS No.: 22078-09-7
M. Wt: 158.28 g/mol
InChI Key: OXAUQAUWLUANLY-UHFFFAOYSA-N
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Description

(7-Aminoheptyl)dimethylamine is a valuable diamine reagent featuring both a primary amine and a tertiary dimethylamine group on a flexible seven-carbon alkyl chain. This bifunctional structure makes it a versatile scaffold or linker in organic synthesis and materials science. Its potential research applications include serving as a key intermediate in the synthesis of surfactants and cationic ligands, where the dimethylamine moiety can be quaternized to form ammonium salts . The molecule can also act as a precursor for constructing complex polyamines or macrocyclic compounds of interest in supramolecular chemistry. Furthermore, the extended carbon chain facilitates its use as a spacer in the development of chemical probes and bioconjugates. As a lipophilic diamine, it may find utility in polymer chemistry as a curing agent for epoxies or a monomer for polyamide synthesis. This compound is provided for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dimethylheptane-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-11(2)9-7-5-3-4-6-8-10/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAUQAUWLUANLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396886
Record name (7-aminoheptyl)dimethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22078-09-7
Record name (7-aminoheptyl)dimethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7-aminoheptyl)dimethylamine
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Synthetic Methodologies for 7 Aminoheptyl Dimethylamine and Its Derivatives

Established Synthetic Routes to Diamines

The synthesis of diamines, including N',N'-dimethylheptane-1,7-diamine, often relies on robust and well-documented chemical transformations. Two of the most prominent strategies are reductive amination and N-alkylation.

Reductive Amination Pathways

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This process is widely used for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.com The reaction typically occurs in a one-pot sequence where the carbonyl compound reacts with an amine to form an imine (or an enamine), which is then reduced in situ to the corresponding amine. wikipedia.org

The general process involves two key steps:

Imine/Iminium Ion Formation: A carbonyl compound reacts with a primary or secondary amine under neutral or weakly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine or an iminium ion. wikipedia.org

Reduction: A reducing agent present in the reaction mixture reduces the imine/iminium ion to an amine. masterorganicchemistry.com

A variety of reducing agents can be employed, each with specific selectivities and reactivities. The choice of reducing agent is critical, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com Common agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgmasterorganicchemistry.com Catalytic hydrogenation over metals like palladium, platinum, or nickel is also an effective method. wikipedia.org For the synthesis of diamines, this can involve reacting a dialdehyde (B1249045) or a keto-aldehyde with an appropriate amine, or reacting an amino-aldehyde with another amine.

Comparison of Common Reducing Agents in Reductive Amination

Reducing AgentAbbreviationKey FeaturesTypical Substrates
Sodium BorohydrideNaBH₄Can reduce aldehydes and ketones; imine reduction is slower. Often requires a stepwise procedure. organic-chemistry.orgAldehydes, Ketones
Sodium CyanoborohydrideNaBH₃CNMild and selective for imines/iminiums over carbonyls, but toxic due to cyanide. masterorganicchemistry.comAldehydes, Ketones (in presence of amines)
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, non-toxic alternative to NaBH₃CN; particularly effective for reductive amination of aldehydes and ketones. organic-chemistry.orgAldehydes, Ketones
Catalytic Hydrogenation (H₂/Catalyst)H₂/Pd, Pt, Ni"Green" chemistry approach, avoids metal hydride waste. Can also reduce other functional groups. wikipedia.orgAldehydes, Ketones, Nitriles

N-Alkylation Strategies

N-alkylation is a fundamental method for synthesizing amines by forming a new C-N bond via the reaction of an amine with an alkylating agent, typically an alkyl halide. acs.orgrsc.org While conceptually straightforward, direct alkylation of primary or secondary amines with alkyl halides can suffer from a lack of selectivity, often leading to over-alkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. acs.org

To achieve controlled synthesis of a specific diamine like (7-Aminoheptyl)dimethylamine, strategies must be employed to ensure selective alkylation. This can involve:

Using a large excess of the starting amine to favor mono-alkylation.

Employing protecting groups to block unwanted reactivity at one of the amine sites.

Stepwise alkylation , where a primary amine is first mono-alkylated, and the resulting secondary amine is then subjected to a second alkylation step. researchgate.net

Modern approaches often utilize transition-metal catalysts to facilitate N-alkylation under milder conditions and with improved selectivity. acs.orgprinceton.edu For instance, copper-catalyzed N-alkylation using a metallaphotoredox approach has been shown to be effective for a wide range of N-nucleophiles and alkyl bromides. princeton.edu

Targeted Synthesis of this compound

The specific synthesis of this compound, also known as N',N'-dimethylheptane-1,7-diamine, can be achieved by applying the general principles of diamine synthesis to carefully chosen starting materials.

Precursor Selection and Reaction Optimization

From 1,7-Diaminoheptane: A direct approach involves the selective N,N-dimethylation of 1,7-diaminoheptane. This can be challenging due to the potential for methylation at both primary amine groups. A common method for such a transformation is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. This reaction is known for its high yield in producing tertiary amines from primary or secondary amines.

From 7-Amino-1-heptanol: This precursor allows for a differentiated approach. The primary amino group can be protected (e.g., as a carbamate (B1207046) or phthalimide), followed by oxidation of the terminal alcohol to an aldehyde. Reductive amination of this aldehyde with dimethylamine (B145610) wikipedia.org would introduce the dimethylamino group. A final deprotection step would then liberate the primary amine, yielding the target compound.

From Heptanedinitrile: A route starting from 1,7-dicyanohexane (heptanedinitrile) would involve the reduction of the two nitrile groups. It is possible to selectively reduce one nitrile to a primary amine while leaving the other intact, although this requires careful control of reaction conditions. The remaining nitrile could then be subjected to conditions that lead to a dimethylamine, though this is a less direct route. A more common approach would be the complete reduction of both nitriles to form 1,7-diaminoheptane, followed by selective dimethylation as described above. rsc.org

Potential Precursor Strategies for this compound

PrecursorKey Transformation(s)AdvantagesChallenges
1,7-DiaminoheptaneSelective N,N-dimethylation (e.g., Eschweiler-Clarke)Direct, potentially high-yielding.Controlling selectivity to avoid over-methylation or methylation at both ends.
7-Amino-1-heptanolProtection, Oxidation, Reductive Amination, DeprotectionOrthogonal functional groups allow for controlled, stepwise synthesis.Multi-step process, potentially lowering overall yield.
HeptanedinitrilePartial/Full Reduction, Alkylation/Reductive AminationInexpensive starting material. rsc.orgDifficult to achieve selective reduction of one nitrile group.
7-Bromoheptylamine derivativeN-Alkylation with dimethylamineDirect C-N bond formation. acs.orgPotential for quaternization; requires a protected primary amine.

Functional Group Interconversion in Heptylamine Scaffolds

Functional group interconversion (FGI) refers to the conversion of one functional group into another and is a cornerstone of synthetic strategy. imperial.ac.uk In the context of synthesizing this compound, several FGIs on a C7 scaffold are critical.

Nitrile to Amine: The reduction of a terminal nitrile group on a heptane (B126788) chain is a powerful way to install a primary amine. This can be achieved using various reagents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C). rsc.org

Alcohol to Amine: A terminal hydroxyl group, as in 7-amino-1-heptanol, can be converted to an amine. This is often done by first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source (like ammonia (B1221849) for a primary amine or dimethylamine for the tertiary amine). Alternatively, the alcohol can be oxidized to an aldehyde, which then undergoes reductive amination. organic-chemistry.org

Carboxylic Acid/Ester to Amine: A terminal carboxylic acid or ester can be converted to a primary amine via the Curtius or Hofmann rearrangement, though this is less common than reduction pathways. A more direct method is the reduction of the corresponding amide. For example, 7-aminoheptanoic acid could be converted to its N,N-dimethylamide at the carboxyl terminus, which is then reduced to the tertiary amine using a powerful reducing agent like LiAlH₄.

Synthesis of Analogs and Functionalized Derivatives

The synthesis of analogs of this compound involves modifying the parent structure to introduce new functionalities or alter the length of the alkyl chain. Such derivatives are often created to explore structure-activity relationships in various chemical and biological contexts.

Synthetic strategies for derivatization include:

Modification of the Primary Amine: The terminal primary amine is a versatile handle for functionalization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or reacted with aldehydes/ketones to form Schiff bases, which can then be reduced.

Modification of the Tertiary Amine: The dimethylamino group is generally less reactive nucleophilically than the primary amine but can be oxidized to an N-oxide or quaternized with alkyl halides to form quaternary ammonium salts.

Functionalization of the Heptyl Chain: While synthetically more challenging, it is possible to introduce functional groups (e.g., hydroxyl, alkyl, or aryl groups) along the seven-carbon backbone. This often requires starting with a pre-functionalized precursor, such as a substituted heptanoic acid or heptanol (B41253) derivative.

For example, a family of optically active dimeric compounds has been synthesized using linear diamines as linkers between two pyridine (B92270) units, showcasing how diamine scaffolds can be incorporated into larger, functional molecules. arkat-usa.org Similarly, multicomponent reactions can be employed to construct highly functionalized heterocyclic systems, such as pyrroles, using primary amines as one of the key building blocks. organic-chemistry.org These general strategies for creating complex molecules from simple amines are directly applicable to the derivatization of this compound.

Dithiocarbamate (B8719985) Derivatives

The synthesis of dithiocarbamate derivatives from primary and secondary amines is a well-established and efficient process. This methodology can be readily applied to the primary amine group of this compound to generate a variety of functionalized molecules. The general synthesis involves a one-pot reaction of an amine, carbon disulfide (CS₂), and an alkyl or acyl halide. organic-chemistry.org

The reaction proceeds via the nucleophilic attack of the primary amine on the carbon of CS₂, typically in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide, to form a dithiocarbamate salt in situ. asianpubs.orgnih.gov This intermediate is then subjected to an S-alkylation or S-acylation reaction with a suitable electrophile, such as an alkyl halide or acyl chloride, to yield the final dithiocarbamate product. asianpubs.orgresearchgate.net The reaction is highly atom-economic and can often be performed under mild, solvent-free conditions. organic-chemistry.org

While specific literature on dithiocarbamate derivatives of this compound is not prevalent, the general applicability of the synthesis is widely reported for a diverse range of amines. For example, various amines can be condensed with CS₂ and a Michael acceptor to produce dithiocarbamates in good to excellent yields at room temperature. organic-chemistry.org The versatility of this reaction allows for the introduction of various substituents, leading to a large library of derivatives. researchgate.net

Table 1: Representative Synthetic Conditions for Dithiocarbamate Formation

Starting Amine Type Reagents Conditions Product Type Reference

Methylxanthine-Amine Hybrids and Related Structures

Hybrids of methylxanthines, such as theobromine (B1682246) and theophylline, linked to an amine moiety via a carbon spacer have been synthesized to explore their biological activities. The seven-carbon chain derived from precursors of this compound is of particular interest in the design of these hybrid molecules. sciforum.net

A common synthetic strategy involves the alkylation of the methylxanthine scaffold at the N1 or N7 position using a bifunctional linker, such as 1,7-dibromoheptane. mdpi.com This initial step yields a bromo-heptyl-methylxanthine intermediate. Subsequent nucleophilic substitution of the terminal bromine atom with a desired amine, such as diethylamine (B46881) or benzylmethylamine, produces the final hybrid compound. mdpi.com This modular approach allows for the variation of both the methylxanthine core (e.g., theobromine vs. theophylline) and the terminal amine group to investigate structure-activity relationships. mdpi.com

Research in this area has led to the development of potent acetylcholinesterase (AChE) inhibitors. For instance, a hybrid linking theobromine to diethylamine via a seven-carbon chain was identified as a highly potent AChE inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 0.19 µM. mdpi.com This highlights the significance of the heptyl spacer in optimizing the interaction between the pharmacophore fragments and the biological target. sciforum.netmdpi.com

Table 2: Synthetic Scheme and Activity of Methylxanthine-Heptylamine Hybrids

Methylxanthine Core Terminal Amine Synthetic Linker Final Compound Name AChE Inhibition (IC₅₀) Reference
Theobromine Diethylamine 1,7-dibromoheptane Theobromine-C7-DEA 0.19 µM mdpi.com
Theobromine Benzylmethylamine 1,7-dibromoheptane Theobromine-C7-BMA > 10 µM mdpi.com
Theophylline Diethylamine 1,7-dibromoheptane Theophylline-C7-DEA 1.8 µM mdpi.com
Theophylline Benzylmethylamine 1,7-dibromoheptane Theophylline-C7-BMA > 10 µM mdpi.com

Isotopic Labeling Approaches (e.g., Deuteration)

Isotopic labeling, particularly the replacement of hydrogen with its stable isotope deuterium (B1214612) (D), is a critical tool in medicinal chemistry and drug discovery. nih.govresearchgate.net Deuteration can alter the metabolic profile of a molecule, often slowing down metabolic pathways involving C-H bond cleavage, which can lead to a longer half-life and improved pharmacokinetic properties. researchgate.netsemanticscholar.org General methods for the selective deuteration of amines can be applied to synthesize isotopically labeled versions of this compound.

The synthesis of deuterated amines often relies on the use of readily available deuterated precursors and reagents. nih.gov For this compound, deuteration could be targeted at several positions:

N-methyl groups: The dimethylamino moiety can be deuterated by using deuterated methylating agents during the synthesis. For example, deuterated dimethylamine hydrochloride (CD₃)₂NH·HCl is a commercially available building block. medchemexpress.com Alternatively, reductive amination using deuterated formaldehyde or nucleophilic substitution with deuterated methyl iodide (CD₃I) or deuterated tosylate (TsOCD₃) are common strategies. semanticscholar.org

Alkyl chain: Selective deuteration at specific positions on the heptyl chain can be more complex but is achievable through multi-step synthesis using deuterated building blocks. nih.gov

Amine group: The hydrogen atoms on the primary amine can be readily exchanged with deuterium by treatment with a deuterium source like D₂O.

A practical route for synthesizing deuterated dimethylamine involves using Boc-protected benzylamine (B48309) as a starting material and TsOCD₃ as the deuterated methylation reagent, followed by deprotection, which yields the desired product with high purity and yield. semanticscholar.orgresearchgate.net Such methods provide a framework for the potential synthesis of deuterated this compound for use in metabolic studies. nih.gov

Table 3: Common Reagents for Deuteration of Amines

Deuterated Reagent Formula Application Reference
Deuterium Oxide D₂O H/D exchange at labile positions (e.g., -NH₂) nih.gov
Deuterated Methyl Tosylate TsOCD₃ Introduction of -CD₃ groups semanticscholar.orgresearchgate.net
Deuterated Methyl Iodide CD₃I Introduction of -CD₃ groups nih.gov
Deuterated Dimethylamine HCl (CD₃)₂NH·HCl Source of deuterated dimethylamino group medchemexpress.com

Mechanistic Investigations of Reactions Involving 7 Aminoheptyl Dimethylamine

Elucidation of Reaction Pathways in Synthetic Protocols

The synthesis of complex molecules often involves multiple steps, and elucidating the reaction pathways is key to improving yield and purity. While specific synthetic pathways for many compounds are well-documented, the role of (7-Aminoheptyl)dimethylamine as a reactant or intermediate is a subject of ongoing investigation. Mechanistic studies, often employing techniques like electrospray ionization mass spectrometry (ESI-MS), allow for the real-time observation of transient intermediates in reactions. beilstein-journals.org This approach has been successfully used to understand a variety of organic reactions, including those catalyzed by amines. beilstein-journals.org For instance, in organocatalysis, amino acids can catalyze reactions through the formation of enamine intermediates. nih.gov The study of such pathways helps in understanding how the structure of the amine, such as the heptyl chain in this compound, influences the reaction course.

Kinetic Studies of Derivatization Reactions

Derivatization is a common strategy to enhance the analytical detection of molecules or to modify their properties. Kinetic studies of these reactions provide valuable data on reaction rates and the factors that influence them. For example, the derivatization of amines with reagents like 9-fluorenylmethylchloroformate (FMOC) is a well-established method for their analysis by high-performance liquid chromatography (HPLC). researchgate.net Kinetic studies of such reactions have shown that a minimum reaction time is often required for complete derivatization. researchgate.net The rate of derivatization can be influenced by factors such as the solvent, temperature, and the structure of the amine itself. Understanding these kinetics is essential for developing robust and reproducible analytical methods.

Mechanistic Insights into Biological Interactions

This compound and its derivatives exhibit interesting biological activities. Investigating the mechanisms behind these interactions is crucial for the development of new therapeutic agents.

Dithiocarbamates, which can be synthesized from primary or secondary amines, have been investigated for their ability to protect against the harmful effects of ionizing radiation. researchgate.net The dithiocarbamate (B8719985) derivative of this compound has shown significant radioprotective effects. researchgate.net The proposed mechanism for the radioprotective action of dithiocarbamates involves their ability to chelate metal ions. researchgate.net Another important factor is the presence of a thiol group or a derivative that can be converted to a free thiol in the body, as thiols are known to be effective radioprotective agents. researchgate.net Studies on a series of aminoalkyl dithiocarbamic acid derivatives have indicated that the length of the alkyl chain may correlate with the radioprotective efficacy, with the 7-aminoheptyl derivative showing superior protection in mice exposed to γ-irradiation compared to derivatives with shorter or longer chains. researchgate.net

Table 1: Radioprotective Effects of Aminoalkyl Dithiocarbamic Acid Derivatives

Compound 30-Day Survival Rate (%)
2-Aminoethyl derivative 7
7-Aminoheptyl derivative 40
8-Aminooctyl derivative 13.5

Data sourced from a study on the radioprotective capacity of novel aminoalkylated dithiocarbamic acid derivatives against γ-irradiation in mice. researchgate.net

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibitors of this enzyme are used in the treatment of conditions like Alzheimer's disease. nih.govnih.gov The mechanism of AChE inhibition can be reversible, irreversible, or quasi-irreversible. wikipedia.org Many inhibitors act by binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. wikipedia.orgresearchgate.net

Derivatives of various amines have been explored as potential AChE inhibitors. For instance, studies on methylxanthine derivatives have shown that the introduction of different amine-containing side chains can significantly impact their inhibitory activity. mdpi.com The structure-activity relationship studies revealed that the nature and bulkiness of the amine substituent are crucial for potent AChE inhibition. mdpi.com While direct studies on the acetylcholinesterase inhibitory mechanism of this compound itself are not prevalent in the provided search results, the principles derived from related compounds suggest that its derivatives could potentially interact with the active site of AChE. The mechanism often involves the inhibitor binding to the esteratic site of the enzyme, sometimes forming a covalent bond, which leads to the inactivation of the enzyme. wikipedia.org

Table 2: Compound Names Mentioned

Compound Name
This compound
9-fluorenylmethylchloroformate
Acetylcholine

Structure Activity and Structure Property Relationship Studies of 7 Aminoheptyl Dimethylamine Derivatives

Conformational Analysis and Molecular Flexibility of the Heptyl Chain

The heptyl chain is a defining feature of (7-Aminoheptyl)dimethylamine, and its flexibility is a key determinant of how its derivatives interact with biological targets or self-assemble in material applications. The seven-carbon chain is not a rigid rod but rather a dynamic entity capable of adopting numerous conformations due to rotation around its carbon-carbon single bonds. The most stable conformation for an unsubstituted alkyl chain is the all-trans or anti-periplanar arrangement, which minimizes steric hindrance. However, rotations can lead to higher energy gauche conformations.

In derivatives of this compound, the conformational freedom of the heptyl chain allows the molecule to adapt its shape to fit into binding pockets of enzymes or receptors. This molecular flexibility can be a double-edged sword; while it can enhance binding affinity by allowing for an induced-fit mechanism, it can also come with an entropic penalty upon binding, as the molecule is restricted to a single conformation. A detailed conformational analysis was undertaken for a series of N-(7-oxoacyl)-L-alanyl-D-isoglutamines with methylene (B1212753) spacers of varying lengths. nih.gov This study revealed that changes in the number of methylene groups could lead to significant shifts in the predominant molecular conformation, which in turn affected physicochemical properties like water solubility and lipophilicity. nih.gov For instance, an increase in the number of methylene groups from five to six resulted in a change in the predominant conformation, leading to an unexpected increase in water solubility. nih.gov This highlights how subtle changes in the alkyl chain length can have profound and sometimes non-linear effects on molecular properties due to conformational changes. nih.gov

Influence of Amine Functionalities on Reactivity Profiles

The reactivity of this compound derivatives is largely dictated by the two amine functionalities: the primary amine (-NH₂) at one end and the tertiary amine (-N(CH₃)₂) at the other. These groups have distinct chemical properties that can be selectively targeted in synthetic modifications.

Primary Amine: The primary amine is a potent nucleophile and a base. Its two protons can be readily substituted, making it a common site for reactions such as acylation, alkylation, and Schiff base formation. This allows for the straightforward attachment of various pharmacophore fragments or polymerizable groups to this end of the molecule.

Tertiary Amine: The tertiary amine is also nucleophilic and basic, but it lacks protons for substitution. It can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts, a modification that introduces a permanent positive charge and can dramatically alter the solubility and biological activity of the molecule.

The presence of both a primary and a tertiary amine on the same flexible chain allows for the synthesis of bifunctional molecules. For example, the primary amine could be used to attach the molecule to a solid support for use in chromatography or solid-phase synthesis, while the tertiary amine remains available for other interactions or modifications. In the context of creating bioactive analogs, these amine groups are often crucial for forming hydrogen bonds or ionic interactions with biological targets like enzymes or receptors.

Structure-Activity Relationships in Bioactive Analogs

The basic structure of this compound is a common motif in many biologically active polyamines. By systematically modifying this structure, researchers can probe the requirements for a desired biological effect, establishing clear structure-activity relationships (SAR).

For example, in the development of gene vectors using poly(amidoamine) (PAMAM) dendron-bearing lipids, the length of the alkyl chains was found to affect transfection activity. nih.gov Similarly, studies on antibacterial polymers have demonstrated that increasing the alkyl chain length of an amphiphilic compound can enhance its interaction with the lipid bilayer of bacterial cell walls, thereby boosting its antimicrobial activity. researchgate.net The nature of the substituent, the number of cationic centers, and the length of the polyamine chain have a significant influence on the biological effect. finechem-mirea.rufinechem-mirea.ru However, this relationship is often not linear; there is typically an optimal chain length for a given biological target. Chains that are too short may not be able to bridge key interaction points, while chains that are too long may introduce excessive flexibility or lipophilicity, leading to non-specific binding or poor solubility.

Table 1: Hypothetical Biological Activity of this compound Analogs with Varying Alkyl Chain Lengths

Number of Methylene Units (n)Compound NameIC₅₀ (nM)
5(5-Aminopentyl)dimethylamine150
6(6-Aminohexyl)dimethylamine85
7This compound50
8(8-Aminooctyl)dimethylamine75
9(9-Aminononyl)dimethylamine200

Note: This table is illustrative and based on general principles of SAR. Actual values would require experimental determination.

To achieve potent and selective enzyme inhibition, derivatives of this compound are often functionalized with specific pharmacophore fragments. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. These fragments can be attached, for example, via the primary amine group.

The introduction of pharmacophoric elements, such as aromatic rings, hydrogen bond donors/acceptors, or charged groups, can dramatically improve binding affinity and selectivity. nih.gov Fragment-based drug discovery (FBDD) often involves identifying small, weakly binding fragments and then growing or merging them to create more potent inhibitors. mdpi.com For instance, merging two fragment scaffolds was shown to improve selectivity for a target protein over glutathione (GSH), demonstrating the importance of understanding how different parts of a molecule contribute to its activity. mdpi.com

The conversion of the primary or tertiary amines to secondary amines can also have a profound impact. A secondary amine can act as both a hydrogen bond donor and acceptor, offering different interaction patterns compared to primary or tertiary amines. This can be crucial for fitting into an enzyme's active site and forming key interactions with amino acid residues.

Structure-Property Relationships in Materials Applications

Derivatives of this compound, particularly after quaternization of the tertiary amine and functionalization of the primary amine, can act as amphiphilic molecules or monomers for polymer synthesis. The relationship between their structure and their properties in a materials context is of significant interest.

In amphiphilic molecules designed as surfactants or hydrogelators, the length of the hydrocarbon chain is a primary determinant of their self-assembly behavior. Studies on amidoamine oxides, which are surfactants, have shown a clear relationship between the length of methylene chains and the resulting aggregate structure and viscoelasticity of the hydrogels they form. nih.govresearchgate.net

By systematically varying the methylene chain length in different parts of the molecule, it is possible to control whether the aggregates form as ribbon-like or rod-like structures. nih.govresearchgate.net These different aggregate morphologies, in turn, dictate the macroscopic properties of the material. For example, hydrogels composed of rod-like aggregates have been shown to exhibit significantly higher viscoelasticity than those made of ribbon-like aggregates. nih.govresearchgate.net This principle can be applied to derivatives of this compound to design surfactants or gelling agents where the rheological properties are finely tunable by adjusting the length of the heptyl chain. The rheological behavior of these systems is dependent on the surfactant chain length and the concentration of any hydrophobic counterions. researchgate.net

Table 2: Influence of Methylene Chain Length on Rheological Properties of a Hypothetical Surfactant Series

Methylene Chain Length (k)Aggregate StructureGelation Temperature (°C)Viscoelasticity (G') (Pa)
11Ribbon-like4550
13Mixed58150
15Rod-like72500

Note: This table is based on data presented for amidoamine oxide surfactants and illustrates the expected trends for analogous systems. nih.govresearchgate.net

This control over self-assembly and flow behavior is critical in many industrial applications, such as in cosmetics, paints, and drug delivery systems, where precise rheology control is required. nih.gov

Applications of 7 Aminoheptyl Dimethylamine and Its Derivatives in Materials Science and Polymer Chemistry

Utilization as Monomers for Polymer Synthesis

The presence of two amine groups allows diamines like (7-Aminoheptyl)dimethylamine to act as monomers in polymerization reactions. The primary amine can readily react in polycondensation or polyaddition reactions, while the tertiary amine can be used for its catalytic activity or for post-polymerization modifications, such as quaternization to introduce positive charges.

Cationic polymers are characterized by positively charged groups along their backbone or side chains. These materials are of significant interest for various applications due to their ability to interact with negatively charged molecules and surfaces. Polyamines are a major class of synthetic cationic polymers. wikipedia.org

The synthesis of cationic polyamine architectures can be achieved by reacting a polyamine with other chemical agents. google.com For instance, a general method involves reacting a polyamine or a polyalkyleneimine with a substituted alkyl trialkyl quaternary ammonium (B1175870) salt to form a cationic polymer salt. google.com While specific studies employing this compound were not identified, its primary and tertiary amine structure makes it a candidate for creating such polymers. The primary amine could be incorporated into a polymer backbone, and the tertiary amine could subsequently be quaternized to create a cationic center. These polymers are used as cationic surfactants and in various formulations. google.com

The general class of synthetic polyamines includes ethyleneamines, which are used to produce surfactants and as crosslinkers for epoxy resins. wikipedia.org Research has also been conducted on the synthesis of various polyamine derivatives for potential use as antitumor agents. mdpi.comnih.gov

Heterocyclic polymers, which contain rings with atoms of at least two different elements in their backbone, are known for their high thermal stability and specialized electronic properties. doi.org The synthesis of these polymers often involves condensation reactions between diamines and other bifunctional monomers to form the heterocyclic rings. doi.org

Various studies detail the synthesis of heterocyclic polymers from different diamine precursors. For example, conjugated polyquinolines have been synthesized from aromatic diamines for applications as electronic and optical materials. acs.org Other research focuses on creating novel heterocyclic polymers, such as those containing quinazolinone units, through polymerization of newly synthesized diamine monomers. mcgill.ca Chiral vicinal diamines with heterocyclic substituents have also been synthesized for use as catalysts and bioactive compounds. scholaris.ca Although this compound is an aliphatic, not aromatic, diamine, its reactive primary amine group could potentially participate in the formation of certain heterocyclic systems within a polymer chain, though no specific examples are found in the available literature.

Functionalization of Surfaces and Nanomaterials

Surface functionalization is a key technique for modifying the properties of materials to enhance performance in areas like adsorption, catalysis, and biomedicine. taylorfrancis.commdpi.com Amines are frequently used for this purpose due to their reactivity, which allows them to be grafted onto various surfaces. mdpi.com

Graphene oxide (GO) is a derivative of graphene that possesses oxygen-containing functional groups, making it amenable to chemical modification. nih.gov Functionalizing GO with amine-containing molecules is a common strategy to enhance its adsorption capabilities for various pollutants, such as dyes and heavy metals. mdpi.commdpi.com The amine groups provide active sites for binding these contaminants.

For example, graphene oxide functionalized with diethylenetriamine (B155796) has been shown to have a high adsorption capacity for the dye methylene (B1212753) blue. nih.govrsc.org Similarly, modifying GO with 3-aminopropyl-triethoxysilane (APTES) enhances its ability to adsorb CO2. researchgate.net The general process involves covalently grafting the amine molecules onto the surface of GO. mdpi.com This modification can improve the material's stability and selectivity. mdpi.commdpi.com

While there is no specific research detailing the use of this compound for functionalizing graphene oxide, its primary amine group could theoretically be used to attach it to the GO surface through similar chemical reactions, creating a new adsorbent material.

Role in Water Treatment Polymer Research

Polymers play a crucial role in water and wastewater treatment, primarily as coagulants and flocculants. nih.gov These chemicals help remove suspended particles and other contaminants from water. genesiswatertech.comgetchemready.com

Coagulation and flocculation are essential processes in water purification. dober.com Coagulants, which are often positively charged (cationic) chemicals, neutralize the negative charge of suspended particles, allowing them to clump together into microflocs. genesiswatertech.comgetchemready.com Flocculants, which are typically long-chain polymers, then bind these microflocs together to form larger, heavier aggregates that can be easily removed by settling or filtration. 1h2o3.comderypol.com

Cationic polymers are widely used as coagulants and flocculants. accscience.comresearchgate.net A common example is poly(diallyldimethylammonium chloride) (PolyDADMAC), a cationic polymer that is effective in neutralizing charged particles and clarifying water. atamankimya.comcanada.ca Another class of polymers used in water treatment is based on the reaction of epichlorohydrin (B41342) and dimethylamine (B145610) (EPI-DMA), which are used to remove dyes and other contaminants from wastewater. researchgate.net

Although polymers derived specifically from this compound are not mentioned in the context of water treatment in the searched literature, its diamine structure suggests it could be a monomer for synthesizing cationic polymers suitable for such applications. The resulting polymer would possess cationic charges, enabling it to function as a coagulant or flocculant by neutralizing and binding with negatively charged impurities in water. researchgate.netcanada.ca

Environmental Fate and By-product Formation of Amine-Based Polymers

The environmental fate of amine-based polymers, including those potentially derived from this compound, is a complex subject governed by the polymer's structure, the environmental conditions, and the degradation mechanisms involved. Degradation can proceed through biotic pathways, mediated by microorganisms, or abiotic pathways, such as chemical or thermal decomposition. These processes break down the polymer into smaller molecules, including oligomers, monomers, and various by-products, which have their own environmental implications.

Biotic Degradation Pathways

In biological systems, the degradation of polymers containing amine functionalities often involves enzymatic processes. Polyamines are metabolized by a variety of organisms through specific enzymes. mdpi.com The catabolism of polyamines is a two-step process involving enzymes like spermidine/spermine (B22157) N¹-acetyltransferase (SSAT) and N¹-acetylpolyamine oxidase (APAO) or spermine oxidase (SMO). aging-us.comresearchgate.net This enzymatic action leads to the formation of several by-products.

Key enzymatic degradation pathways and their by-products include:

Oxidation by Amine Oxidases: Enzymes such as polyamine oxidase (PAO) and spermine oxidase (SMO) catalyze the oxidation of polyamines. aging-us.comnih.gov This reaction generates hydrogen peroxide (H₂O₂) and aldehydes as primary by-products. nih.gov

Formation of Toxic Aldehydes: The degradation of specific polyamines can result in highly reactive aldehydes. For instance, spermine degradation by SMO can produce 3-aminopropanal (B1211446) (3-AP), which can be spontaneously deaminated to form acrolein, a compound known for its cytotoxicity. preprints.org

Microbial Metabolism: In the environment, a wide range of bacteria and fungi can utilize polymers as a carbon source. nih.gov These microorganisms secrete extracellular enzymes that break down the polymer chains on the surface. nih.govencyclopedia.pub The resulting smaller oligomers and monomers can then be absorbed by the microbial cells and metabolized into carbon dioxide and water. nih.gov

Abiotic Degradation Pathways and By-product Formation

Abiotic factors play a significant role in the degradation of amine-based polymers, particularly in industrial or water treatment settings.

Hydrolytic Degradation: Polymers with hydrolyzable linkages in their backbone, such as polyesters and polyamides, can be broken down by reaction with water. encyclopedia.pub The rate of hydrolysis is influenced by factors like pH, temperature, and the polymer's chemical structure. encyclopedia.pub Polyamidoamines (PAAs), for example, have been shown to degrade in aqueous solutions via a retro-aza-Michael reaction, a process triggered by dilution and influenced by the basicity of the amine monomers. mdpi.com This degradation is typically negligible at acidic pH (e.g., pH 4.0) but evident at neutral to alkaline pH (7.0–9.0). mdpi.com

Chemical Degradation during Water Treatment: Amine-based polymers used as flocculants in water treatment can degrade upon contact with disinfectants like chloramine (B81541). nih.govacs.org A significant concern in this context is the formation of N-nitrosodimethylamine (NDMA), a potent disinfection by-product. nih.govacs.org Research has shown that polymers containing dimethylamine (DMA) structures, such as poly(epichlorohydrin dimethylamine), are precursors to NDMA. acs.orgacs.org The degradation of the polymer chain, particularly at tertiary amine end groups, releases DMA, which then reacts with chloramine to form NDMA. nih.govacs.org The flexibility of the polymer chain can enhance its degradation and subsequent DMA release. acs.org

Thermal and Oxidative Degradation: In environments with high temperatures and the presence of oxygen, such as in CO₂ capture systems, amine-based solvents and polymers undergo thermal and oxidative degradation. hw.ac.ukglobalccsinstitute.com This leads to solvent loss and the formation of a wide array of degradation products. hw.ac.uk Common by-products include ammonia (B1221849), smaller amines, aldehydes, and carboxylic acids like formic and acetic acids. hw.ac.ukglobalccsinstitute.com In some cases, carbamate (B1207046) polymerization can occur, leading to more complex, higher molecular weight products. hw.ac.ukuky.edu

The table below summarizes the primary degradation pathways and resulting by-products for amine-based polymers based on available research.

Degradation PathwayPrimary MechanismKey Influencing FactorsMajor By-products FormedSource Index
Biotic DegradationEnzymatic oxidation by microbial amine oxidases (PAO, SMO).Microbial species, enzyme availability.Hydrogen peroxide (H₂O₂), Aldehydes (e.g., 3-aminopropanal, acrolein), Putrescine. aging-us.comnih.govpreprints.org
Hydrolytic DegradationRetro-aza-Michael reaction for certain polyamidoamines.pH, water availability, polymer structure (amine basicity).Oligomers, monomers, vinyl- and amine-terminated fragments. encyclopedia.pubmdpi.com
Chemical Degradation (Chloramination)Oxidative degradation of polymer chain by chloramines.Presence of oxidants, pH, polymer structure (tertiary amine groups).N-nitrosodimethylamine (NDMA), Dimethylamine (DMA). nih.govacs.orgacs.org
Thermal/Oxidative DegradationHydrogen abstraction, carbamate polymerization.High temperature, presence of oxygen (O₂), CO₂.Ammonia, smaller amines, aldehydes, carboxylic acids. hw.ac.ukglobalccsinstitute.comuky.edu

The environmental persistence and by-product profile of a polymer derived from this compound would likely be influenced by its dual amine functionalities. The primary amine group could be susceptible to enzymatic oxidation, while the tertiary dimethylamine group presents a potential precursor for NDMA formation if the polymer is exposed to chloramination during water treatment processes. nih.govacs.org The long heptyl chain may affect the polymer's physical properties, such as its flexibility and solubility, which in turn can influence the rate and extent of its environmental degradation. acs.org

Catalytic Applications and Ligand Design Incorporating 7 Aminoheptyl Dimethylamine Moieties

Role as Ligands in Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

The formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, with broad applications in the synthesis of pharmaceuticals, functional materials, and natural products. nih.govnih.gov The efficacy of these transformations is often highly dependent on the nature of the ligand coordinated to the palladium center. nih.gov Diamines are a well-established class of ligands in such reactions. rsc.org

While specific studies detailing the use of (7-Aminoheptyl)dimethylamine as a ligand in palladium-catalyzed reactions are not prevalent in the current literature, its structural motifs suggest a potential role. The two amine functionalities can act as a bidentate ligand, chelating to the metal center. This chelation can enhance the stability and modulate the reactivity of the catalytic species. In the context of Buchwald-Hartwig amination, for instance, ligands are crucial for facilitating the reductive elimination step, which forms the desired C-N bond. nih.govorganic-chemistry.org The flexible heptyl chain of this compound could influence the geometry and electronic properties of the palladium complex, potentially impacting catalytic activity and selectivity.

The presence of both a primary and a tertiary amine within the same molecule offers intriguing possibilities for ligand design. The tertiary amine can serve as a stable coordination site, while the primary amine could be poised for further functionalization to create more complex, tailored ligand architectures. This approach is common in the development of new catalytic systems. mdpi.com For example, the primary amine could be derivatized to introduce steric bulk or additional coordinating groups, thereby fine-tuning the catalytic performance for specific applications. The general utility of diamines as ligands in palladium catalysis suggests that this compound is a plausible candidate for exploration in this area. nih.govrsc.org

Organocatalytic Systems Featuring Amine Functionalities

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Amines are a fundamental class of organocatalysts, often operating through enamine or iminium ion intermediates. nih.gov Long-chain diamines, structurally related to this compound, have been shown to be effective catalysts in certain transformations, particularly in aqueous media. organic-chemistry.orgpeptide-li.com

A notable example is the use of a primary-secondary diamine catalyst with a long alkyl chain for the highly enantioselective Michael addition of malonates to α,β-unsaturated ketones in water. organic-chemistry.orgpeptide-li.com This system demonstrates that the long, flexible chain can be advantageous, potentially by creating a hydrophobic microenvironment in an aqueous solution, thus facilitating the reaction. Given that this compound possesses a long alkyl chain and two amine functionalities, it is conceivable that it could operate in a similar fashion.

In a representative study, a primary-secondary diamine catalyst was employed for the Michael addition of various malonates to chalcone (B49325) derivatives. organic-chemistry.org The reaction proceeded with high yields and excellent enantioselectivities, highlighting the effectiveness of this catalyst architecture.

Table 1: Enantioselective Michael Addition of Malonates to Chalcones using a Long-Chain Diamine Catalyst organic-chemistry.org

EntryMalonateChalconeYield (%)ee (%)
1Dimethyl malonateChalcone9096
2Diethyl malonateChalcone8595
3Dibenzyl malonateChalcone8894
4Dimethyl malonate4-Chlorochalcone9297
5Dimethyl malonate4-Methylchalcone8796

The data in Table 1 illustrates the high efficiency and stereocontrol achieved with a long-chain diamine catalyst in the Michael reaction. The catalyst, featuring a primary and a secondary amine, activates the substrate through the formation of an iminium ion, while the long alkyl chain is thought to play a crucial role in the catalyst's performance in water. organic-chemistry.org This provides a strong precedent for the potential application of this compound in similar organocatalytic transformations.

Mechanistic Studies of Catalytic Cycles

The potential catalytic applications of this compound in both transition metal catalysis and organocatalysis are underpinned by distinct mechanistic pathways.

In palladium-catalyzed cross-coupling reactions, a diamine ligand like this compound would participate in the catalytic cycle by coordinating to the palladium center. The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) species. The diamine ligand would then be involved in the subsequent steps, which may include substrate binding and the crucial reductive elimination step that forms the final product and regenerates the Pd(0) catalyst. The geometry and electronic properties conferred by the diamine ligand are critical in influencing the rates and selectivities of these steps.

In the realm of organocatalysis, the mechanism would likely involve the formation of key intermediates through the amine functionalities. For a reaction like the Michael addition, the primary amine of this compound could react with an α,β-unsaturated carbonyl compound to form a protonated iminium ion. This iminium ion activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack by the malonate. The chirality of the catalyst, if it were a chiral derivative of this compound, would direct the stereochemical outcome of the reaction. The tertiary amine could play a role in activating the nucleophile or in stabilizing key transition states through hydrogen bonding or other non-covalent interactions. nih.gov DFT calculations on similar systems have shown that the catalyst and substrates interact in a highly organized transition state to achieve high levels of stereocontrol. researchgate.net

For instance, in the enamine-based catalysis with diamines, one amine group forms the enamine intermediate with a carbonyl compound, while the other amine, often protonated, can act as a general acid or engage in hydrogen bonding to activate the electrophile and control the stereochemistry. nih.gov The flexible seven-carbon linker in this compound would allow the two amine groups to adopt various conformations, potentially enabling them to participate in complex and highly organized transition states.

Computational Chemistry and Molecular Modeling of 7 Aminoheptyl Dimethylamine Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are foundational to computational chemistry, offering detailed information about molecular behavior at the atomic level by solving the Schrödinger equation. researchgate.net These methods elucidate electronic structures, energies, and properties that are critical for understanding chemical systems. researchgate.netopenaccessjournals.com Techniques like Density Functional Theory (DFT) are particularly versatile for exploring the electronic properties of molecules, providing a balance between accuracy and computational cost. researchgate.netopenaccessjournals.com

For (7-Aminoheptyl)dimethylamine, quantum mechanical calculations can predict its fundamental physicochemical properties. While extensive dedicated research on this specific molecule is not widely published, predictive data for its electronic structure and related properties are available through computational databases. These predictions are derived from established theoretical models and provide a baseline understanding of the molecule's reactivity and physical characteristics.

Key predicted properties for this compound, such as its molecular weight, topological polar surface area (TPSA), and predicted collision cross section (CCS) values, offer insights into its behavior. The TPSA, for instance, is a crucial parameter in predicting drug transport properties, while CCS values are important for ion mobility mass spectrometry analysis.

Table 1: Predicted Physicochemical and Electronic Properties of this compound
PropertyPredicted ValueSource
Molecular FormulaC9H22N2 uni.luamericanelements.combiosynth.com
Molecular Weight158.29 g/mol americanelements.com
Monoisotopic Mass158.1783 Da uni.lu
XlogP1.3 uni.lu
Topological Polar Surface Area (TPSA)29.26 ŲCalculated from structure
Hydrogen Bond Donors1Calculated from structure
Hydrogen Bond Acceptors2Calculated from structure

Additionally, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for different adducts of this compound.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]+159.18558141.2
[M+Na]+181.16752145.6
[M-H]-157.17102141.8
[M+NH4]+176.21212162.1
[M+K]+197.14146145.6
Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein. mdpi.comresearchgate.net Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic evolution of the complex over time, revealing conformational changes and the stability of interactions. researchgate.netnih.gov

A notable application of these techniques involves the structure-guided design of inhibitors for the lysine (B10760008) methyltransferase KMT9. acs.org In this research, derivatives featuring a dimethylamine (B145610) group were synthesized and evaluated. Molecular docking studies revealed how modifications to the linker connecting the amine to the main scaffold affect binding potency. acs.org

For instance, the substitution of a primary amine with a dimethylamine group resulted in a 100-fold reduction in potency, highlighting that the hydrogen bond-donating capacity of the amine was critical for strong interaction with the KMT9α target. acs.org Furthermore, the length of the carbon linker was found to be crucial. A four-carbon linker was observed to reduce potency significantly compared to shorter linkers, suggesting an optimal positioning of the amine within the binding site is required for effective interaction. acs.org Superimposition of the docked structures showed how different derivatives occupy the substrate channel of the protein, with specific hydrophobic contacts and hydrogen bonds stabilizing the complex. acs.org

MD simulations can further elucidate these interactions, showing how the protein and ligand move and adapt to each other over time. fortunejournals.com These simulations are instrumental in understanding the stability of the docked pose and can reveal hidden binding pockets or alternative conformations that are not apparent from static docking models alone. nih.gov

Predictive Modeling for Structure-Activity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models are essential for predictive toxicology and rational drug design, allowing researchers to estimate the activity of new, unsynthesized compounds. mdpi.comresearchgate.net

In a study investigating the radioprotective effects of dithiocarbamates, a series of derivatives, including a 7-aminoheptyl dithiocarbamate (B8719985), were evaluated. researchgate.net The results indicated that the 7-aminoheptyl derivative provided a significant radioprotective effect compared to other derivatives with shorter or longer alkyl chains. researchgate.net This suggests a direct relationship between the size of the alkyl chain and the observed biological activity. researchgate.net

The development of QSAR models for such compounds helps to identify the key physicochemical parameters that govern their activity. researchgate.net For dithiocarbamate derivatives, critical parameters were identified as hydrophobic, electronic, steric, topological, and shape descriptors. researchgate.net By building a mathematical model based on these descriptors and the measured activities of a training set of molecules, the activity of other related compounds can be predicted. nih.gov

Table 3: Structure-Activity Relationship Concepts in Predictive Modeling
Structural Feature/DescriptorImpact on Activity/PropertyExample Context
Alkyl Chain Length (Steric/Hydrophobic)Optimal length can maximize biological effect. Both shorter and longer chains may show reduced activity.The 7-aminoheptyl dithiocarbamate derivative showed higher radioprotective effects than 2-aminoethyl or 8-aminooctyl derivatives. researchgate.net
Hydrogen Bond Donors/Acceptors (Electronic)Presence and position are critical for specific interactions with biological targets.Loss of H-bond donor in dimethylamine derivative of a KMT9 inhibitor drastically reduced potency. acs.org
Topological Polar Surface Area (TPSA)Correlates with molecular transport properties and overall bioavailability.Used in QSAR models to predict cell permeability and absorption. nih.gov
Electronic Properties (e.g., HOMO/LUMO)Influence the reactivity and interaction capabilities of a molecule.Used as descriptors in QSAR to model inhibitory activity against enzymes. researchgate.net

Computational Design of Novel Derivatives

Computational design leverages the insights gained from quantum mechanics, molecular docking, and QSAR to rationally design novel molecules with enhanced potency, selectivity, or improved physicochemical properties. mdpi.com This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. rsc.org

The structure-guided design of KMT9 inhibitors serves as a prime example of this process. acs.org Based on the crystal structure of KMT9α bound to initial inhibitors, researchers computationally designed and then synthesized a series of new derivatives. By systematically altering the linker length and the terminal amine group, they explored the structure-activity relationship. The finding that a dimethylamine group was detrimental to potency, while a specific linker length was optimal, directly guided the design of subsequent, more effective compounds. acs.org This iterative cycle of computational modeling, synthesis, and experimental testing is a hallmark of modern drug design. acs.org

Similarly, research on dithiocarbamate derivatives has utilized QSAR and computational design to generate more effective inhibitors of carbonic anhydrases. researchgate.net By understanding which molecular features positively influence inhibitory activity, new derivatives can be designed in silico before committing resources to their chemical synthesis. This predictive power allows for the exploration of a much larger chemical space than would be possible through experimental screening alone. researchgate.net The design of novel high-energy compounds also demonstrates how computational methods can be used to predict properties and guide the synthesis of new materials with desired characteristics. mdpi.com

Advanced Analytical Methodologies in 7 Aminoheptyl Dimethylamine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for identifying the functional groups and confirming the molecular structure of (7-Aminoheptyl)dimethylamine.

Fourier-Transform Infrared Spectroscopy (FTIR)

Key expected FTIR absorption bands include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the heptyl chain are expected in the 2850-2960 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) typically appears in the 1590-1650 cm⁻¹ range.

C-N Stretching: The stretching vibrations for both primary and tertiary aliphatic amines occur in the 1020-1250 cm⁻¹ region. h-brs.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the carbons adjacent to the nitrogen atoms, the protons of the methyl groups on the tertiary amine, and the protons along the methylene (B1212753) chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbons attached to the nitrogen atoms would be deshielded and appear at a higher chemical shift compared to the other methylene carbons in the heptyl chain. The two methyl carbons on the tertiary amine would be equivalent and produce a single signal. rsc.orguobasrah.edu.iq

Expected ¹H and ¹³C NMR Chemical Shifts (Based on the analysis of similar aliphatic amines and diamines like 1,7-diaminoheptane) chemicalbook.comnih.gov

Assignment ¹H NMR Expected Chemical Shift (ppm) ¹³C NMR Expected Chemical Shift (ppm)
-CH₂(α to -NH₂)~2.7~42
-CH₂(α to -N(CH₃)₂)~2.3~58
-N(CH₃)₂~2.2~45
-(CH₂)₅- (internal)1.2-1.626-32
-NH₂Variable (broad singlet)-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule would produce a molecular ion peak ([M]⁺) and various fragment ions resulting from the cleavage of C-C and C-N bonds. researchgate.netnih.govresearchgate.net The fragmentation is often directed by the nitrogen atoms, leading to characteristic ions.

While experimental mass spectra are not widely published, predictive models provide insight into the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺159.18558141.2
[M+Na]⁺181.16752145.6
[M-H]⁻157.17102141.8
[M+NH₄]⁺176.21212162.1
[M+K]⁺197.14146145.6

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. For a sample of this compound, XPS would be used to analyze the C 1s, N 1s, and O 1s (if any surface oxidation or contamination is present) core level spectra. The N 1s spectrum would be of particular interest, as it could potentially distinguish between the primary and tertiary amine nitrogen environments based on subtle differences in their binding energies.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures and for its precise quantification.

Gas Chromatography (GC)

GC is a common method for analyzing volatile amines. However, direct analysis of primary and secondary amines like this compound can be challenging due to their polarity, which can cause peak tailing and adsorption on the column. labrulez.comvt.edu To overcome these issues, derivatization is often employed. The amine groups are converted into less polar, more volatile derivatives (e.g., by acylation or silylation) prior to analysis. researchgate.net The use of a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) provides high sensitivity and selectivity for amine-containing compounds. h-brs.debre.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. Since this compound lacks a strong chromophore, direct UV detection is not sensitive. Therefore, pre-column or post-column derivatization with a fluorescent tagging agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride) is typically required for sensitive detection using a fluorescence detector (FLD). nih.govresearchgate.netmdpi.comresearchgate.net Reversed-phase HPLC on a C18 column is a common approach for separating the derivatized amines. nih.gov

Advanced Structural Elucidation Techniques

For definitive structural confirmation, especially of derivatives or complexes, more advanced techniques are utilized.

X-ray Crystallography for Derivatives

While this compound is a liquid or low-melting solid at room temperature, its derivatives, such as salts (e.g., hydrochlorides) or metal complexes, can often be crystallized. sigmaaldrich.com Single-crystal X-ray crystallography can then be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.netresearchgate.net This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry, offering the gold standard for structural elucidation. nih.govnih.govweizmann.ac.il

Method Development for Trace Analysis in Complex Matrices

Detecting and quantifying trace amounts of this compound in complex samples, such as biological fluids or environmental matrices, requires highly sensitive and selective methods.

The analysis of polyamines and other biogenic amines in such matrices often involves a multi-step process:

Sample Preparation: This step is critical and typically includes extraction (e.g., solid-phase extraction (SPE) or liquid-liquid extraction) to isolate the analyte and remove interfering substances. nih.gov

Derivatization: As with HPLC analysis, derivatization is used to enhance detectability.

LC-MS/MS Analysis: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice for trace analysis. nih.gov This technique offers exceptional selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations (e.g., nmol/ml). nih.gov The method relies on separating the derivatized analyte by HPLC and then detecting it by MS/MS using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Developing a robust method involves optimizing extraction recovery, derivatization efficiency, chromatographic separation, and mass spectrometric parameters to ensure accuracy, precision, and a low limit of quantification. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.